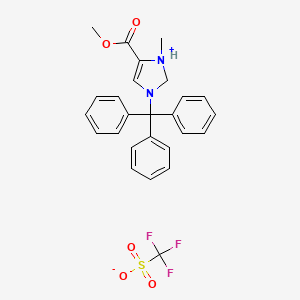
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a methoxycarbonyl group, a methyl group, and a triphenylmethyl group attached to an imidazolium core, paired with a trifluoromethanesulfonate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of an imidazole derivative with a methoxycarbonylating agent, followed by methylation and triphenylmethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on target molecules. This methylation can alter the chemical properties and biological activities of the target molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl trifluoromethanesulfonate: A related compound with similar methylating properties but a simpler structure.
Trimethylsilyl trifluoromethanesulfonate: Another methylating agent with different reactivity and applications.
Trifluoromethanesulfonic anhydride: A strong electrophile used in similar types of reactions.
Uniqueness
5-(Methoxycarbonyl)-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is unique due to its complex structure, which imparts specific reactivity and selectivity in chemical reactions. Its combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
314264-99-8 |
|---|---|
Formule moléculaire |
C26H25F3N2O5S |
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
methyl 1-methyl-3-trityl-1,2-dihydroimidazol-1-ium-5-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C25H24N2O2.CHF3O3S/c1-26-19-27(18-23(26)24(28)29-2)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)8(5,6)7/h3-18H,19H2,1-2H3;(H,5,6,7) |
Clé InChI |
KRPFAUXWWRJBAP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C=C1C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



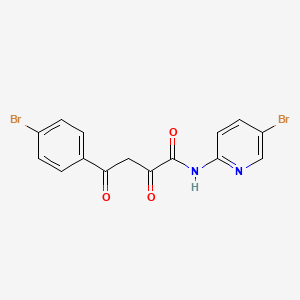
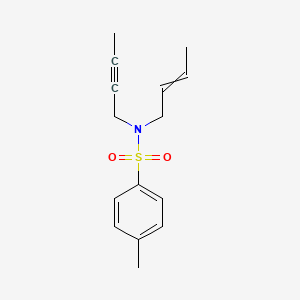
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
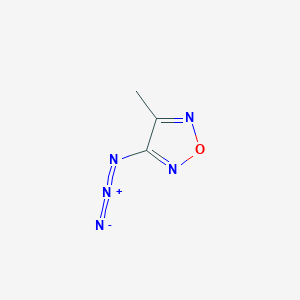
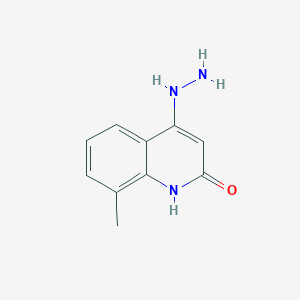
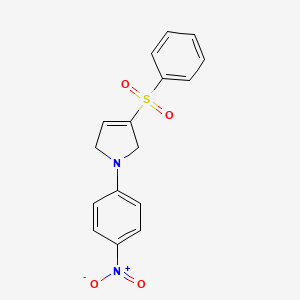
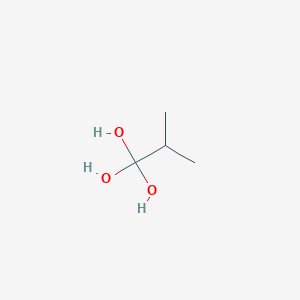

![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
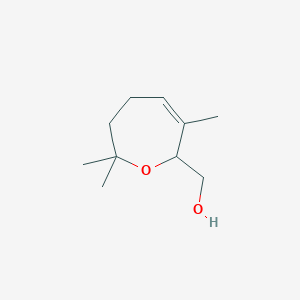
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
